molecular formula C20H15ClN4O2S2 B2705274 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921541-90-4

4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2705274
CAS No.: 921541-90-4
M. Wt: 442.94
InChI Key: NUYGODRVXZGXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a sophisticated, multi-heterocyclic compound designed for advanced pharmaceutical and biological research. This chemical features a benzamide core strategically linked to both a 4-methylbenzo[d]thiazole and a thiazole unit through an acetamide spacer, creating a complex molecular architecture. Such a structure is of significant interest in medicinal chemistry, particularly in the design of novel enzyme inhibitors and targeted therapeutic agents. Research Applications and Value The core structural motifs present in this compound are associated with a range of biological activities. The benzo[d]thiazole scaffold is a recognized privileged structure in drug discovery and has been extensively investigated for its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor, a key target in oncology research . Similarly, thiazole derivatives are known to exhibit diverse pharmacological properties. The integration of these moieties, along with the chlorobenzamide group, suggests potential research applications in developing inhibitors for various kinases and other enzymes involved in cellular signaling pathways. Researchers can utilize this compound as a key intermediate or a novel scaffold for constructing targeted libraries in hit-to-lead optimization campaigns. Molecular Features The design of this molecule incorporates several features conducive to target binding: the benzothiazole and thiazole rings can engage in π-π stacking interactions, the amide linkages and ring nitrogen atoms offer sites for hydrogen bonding, and the chloro-substituent provides a handle for modulating electronic properties and lipophilicity. This combination makes it a valuable tool for probing structure-activity relationships (SAR) in the development of new bioactive molecules. Usage Note This product is intended for research and manufacturing purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, using personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-chloro-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c1-11-3-2-4-15-17(11)24-20(29-15)23-16(26)9-14-10-28-19(22-14)25-18(27)12-5-7-13(21)8-6-12/h2-8,10H,9H2,1H3,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYGODRVXZGXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a novel benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including structure-activity relationships (SAR), cytotoxicity assessments, and mechanisms of action.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-methylbenzo[d]thiazole derivatives with various acylating agents. The synthetic pathway typically involves:

  • Formation of the thiazole core : The initial step includes the reaction of appropriate thioketones with amines to form benzothiazole derivatives.
  • Acylation : The benzothiazole derivative is then acylated using chloroacetyl chloride in the presence of a base, yielding the desired compound.

Anticancer Properties

Recent studies have demonstrated that This compound exhibits significant cytotoxic activity against various cancer cell lines.

  • Cytotoxicity Assays : The compound was evaluated for its cytotoxic effects using MTT assays across multiple cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Results indicated IC50 values ranging from 3.58 to 15.36 μM, demonstrating potent activity compared to standard chemotherapeutics like sorafenib .
  • Mechanism of Action : The mechanism underlying its anticancer effects appears to involve:
    • Apoptosis Induction : Flow cytometry analysis showed that treatment with the compound significantly increased early and late apoptotic cells, indicating its ability to trigger programmed cell death .
    • Cell Cycle Arrest : The compound caused G2-M and S-phase arrest, further contributing to its efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzothiazole nucleus enhance biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methyl) at specific positions on the benzothiazole ring increases potency.
  • Binding Affinity : Molecular docking studies revealed that the compound interacts favorably with critical residues in target proteins involved in cancer progression, such as BRAF and VEGFR-2 .

Comparative Data Table

Compound NameIC50 (μM)Cell Lines TestedMechanism of Action
This compound3.58 - 15.36A431, A549, H1299Apoptosis induction, Cell cycle arrest
Sorafenib0.071 - 0.194VariousKinase inhibition

Case Studies

In a recent case study focusing on novel benzothiazole derivatives, researchers synthesized and evaluated several compounds similar to This compound . Among these derivatives, several exhibited comparable or superior anticancer activity against human cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that similar compounds disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways, leading to their bactericidal effects .

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Pseudomonas aeruginosaWeak

Anticancer Potential

Thiazole derivatives have demonstrated promising anticancer activity. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
U251 (Glioblastoma)25

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases .

Case Studies

Several research studies have highlighted the therapeutic potential of thiazole derivatives similar to the compound in focus:

  • Antimicrobial Study : A study published in 2022 evaluated a series of thiazole derivatives against common bacterial pathogens. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Staphylococcus aureus .
  • Anticancer Research : In another investigation, a group synthesized various thiazole-based compounds and tested them against multiple cancer cell lines. One derivative showed an IC50 value lower than 30 µM across several tested lines, indicating strong anticancer potential .
  • Inflammation Model : A recent study assessed the anti-inflammatory effects of thiazole derivatives in vivo using animal models of arthritis. The results showed reduced swelling and pain, correlating with decreased levels of inflammatory markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as benzamide-thiazole hybrids, benzo[d]thiazole derivatives, and chloro-substituted heterocycles. Data are compiled from synthesis protocols, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Melting Point (°C) Synthesis Method (Solvent/Catalyst) Biological Relevance (Inferred) Reference
4-Chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Chlorobenzamide, thiazole, 4-methylbenzo[d]thiazole-acetamide Not reported Likely via Cu-catalyzed cycloaddition (similar to ) Kinase inhibition, multitarget ligands
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Dual benzo[d]thiazole, triazole, benzamide-thiazole 239–240 Click chemistry (Cu(I)-catalyzed azide-alkyne) Alzheimer’s disease multitarget ligands
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide Chlorobenzamide, 4-methoxybenzyl-thiazole Not reported SN2 substitution (thiourea cyclization) Antimicrobial, antitumor scaffolds
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) Dichlorobenzamide, piperazine-thiazole, pyridine 198–200 Nucleophilic substitution (DMF, K2CO3) Kinase inhibition, cytotoxic activity
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Benzo[d]thiazole, triazole, ethyl ester-thiazole 195–196 Click chemistry (azide-alkyne cycloaddition) Neurodegenerative disease hybrids

Key Observations

Compounds with triazole linkers (e.g., ) show improved pharmacokinetic properties due to increased solubility and metabolic stability.

Synthetic Routes :

  • Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is a common method for synthesizing triazole-containing analogs , whereas the target compound may require stepwise amide coupling and heterocyclic cyclization.
  • Piperazine/pyridine-substituted derivatives (e.g., 4e ) utilize nucleophilic substitution, contrasting with the acetamide bridge in the target compound.

Physicochemical Properties :

  • Melting points for benzo[d]thiazole hybrids (e.g., 195–240°C ) suggest high crystallinity, likely due to π-π stacking and hydrogen bonding.
  • Chloro and nitro substituents (e.g., in 4e ) enhance lipophilicity, which may influence blood-brain barrier penetration.

Biological Implications :

  • Benzo[d]thiazole-thiazole hybrids (e.g., ) are prioritized in Alzheimer’s research due to dual cholinesterase and amyloid-beta aggregation inhibition.
  • Dichlorobenzamide analogs (e.g., 4e ) exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanistic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multistep reactions involving thiazole and benzothiazole intermediates. For example, coupling 2-aminothiazole derivatives with substituted benzoyl chlorides in pyridine or ethanol under reflux conditions is a common approach . Optimization strategies include:

  • Adjusting stoichiometry of reactants (e.g., equimolar ratios of 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride in pyridine ).
  • Using catalysts like triethylamine for nucleophilic substitution reactions .
  • Purification via column chromatography and recrystallization (e.g., from methanol or ethanol) to improve yield and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), amide NH (δ ~10–12 ppm), and methyl/methylene groups (δ 2.0–4.0 ppm) .
  • IR Spectroscopy : Identify characteristic bands for amide C=O (~1650–1700 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., m/z matching calculated molecular weight ± 0.5 Da) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM, with cisplatin as a positive control .
  • Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays to assess anaerobic metabolism disruption .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL .

Advanced Research Questions

Q. How can computational methods like molecular docking clarify its mechanism of action?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with PFOR (PDB ID: 1B0P) or kinase targets (e.g., EGFR). Key residues for hydrogen bonding include Arg173 and Asp264 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Re-test conflicting results with standardized protocols (e.g., IC50 values in triplicate).
  • Structural analogs : Compare activity of derivatives (e.g., replacing the 4-chlorophenyl group with trifluoromethyl ) to identify SAR trends.
  • Meta-analysis : Pool data from multiple studies (e.g., cytotoxicity assays from ) to calculate weighted mean IC50 values.

Q. How can synthetic challenges like low yields in amide coupling steps be addressed?

  • Methodology :

  • Activating agents : Use HATU or EDC/HOBt for efficient amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15–20% .
  • Orthogonal protection : Protect reactive amines with Boc/Fmoc groups to prevent side reactions .

Q. What crystallographic data support its molecular conformation in solid-state studies?

  • Methodology :

  • X-ray diffraction : Resolve crystal structure to confirm planarity of the benzamide-thiazole core and intermolecular hydrogen bonds (e.g., N–H⋯N interactions at 2.8–3.0 Å ).
  • Hirshfeld analysis : Quantify non-covalent interactions (e.g., C–H⋯O/F contacts contribute 12–18% to crystal packing ).

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for reactions involving thiazole intermediates to avoid hydrolysis .
  • Data validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Ethical compliance : Adhere to biosafety protocols for biological testing (e.g., BSL-2 for bacterial assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.